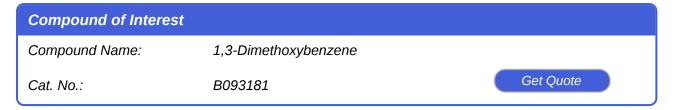


## An In-depth Technical Guide to 1,3-Dimethoxybenzene: Properties, Synthesis, and Reactivity

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of **1,3-dimethoxybenzene**. It details experimental protocols for its synthesis via Williamson ether synthesis, and for key reactions including electrophilic aromatic substitution and ether cleavage. The document is intended to serve as a valuable resource for researchers, chemists, and professionals in drug development, offering detailed methodologies and structured data to support laboratory work and synthetic applications.

### Introduction

**1,3-Dimethoxybenzene**, also known as resorcinol dimethyl ether, is an aromatic organic compound with the chemical formula C<sub>8</sub>H<sub>10</sub>O<sub>2</sub>. It is a colorless to slightly brown liquid with a characteristic sweet, nutty, and earthy aroma.[1] This compound serves as a versatile building block in organic synthesis and is utilized in the preparation of various more complex molecules. [2] Its two methoxy groups on the benzene ring at positions 1 and 3 significantly influence its reactivity, making it highly susceptible to electrophilic aromatic substitution. This guide explores the fundamental properties of **1,3-dimethoxybenzene**, provides detailed experimental procedures for its synthesis and key reactions, and presents its spectral data for analytical purposes.



## **Physical and Chemical Properties**

The physical and chemical properties of **1,3-dimethoxybenzene** are summarized in the tables below, providing a quick reference for laboratory applications.

Table 1: General and Physical Properties of 1,3-

**Dimethoxybenzene** 

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>10</sub> O <sub>2</sub>	[1]
Molecular Weight	138.16 g/mol	[1]
Appearance	Clear, colorless to slightly brown liquid	[1]
Odor	Powerful sweet-earthy, nut-like aroma	
Density	1.055 g/mL at 25 °C	_
lelting Point	-52 °C	_
Boiling Point	217-218 °C at 760 mmHg	
5-87 °C at 7 mmHg		
lash Point	88 °C (190.4 °F) - closed cup	
efractive Index (n²º/D)	1.524	_
ater Solubility	1.216 g/L at 25 °C	_
olubility	Miscible with toluene, soluble in DMSO	_
.ogP (Octanol/Water)	2.21	_
apor Pressure	0.2 ± 0.4 mmHg at 25°C	

**Table 2: Chemical Identifiers** 



Identifier	Value	Reference(s)
CAS Number	151-10-0	
IUPAC Name	1,3-dimethoxybenzene	-
Synonyms	Resorcinol dimethyl ether, m- Dimethoxybenzene, 3- Methoxyanisole	
InChI	InChI=1S/C8H10O2/c1-9-7-4- 3-5-8(6-7)10-2/h3-6H,1-2H3	<del>-</del>
InChlKey	DPZNOMCNRMUKPS- UHFFFAOYSA-N	_
SMILES	COc1cccc(OC)c1	-

## **Experimental Protocols**

This section provides detailed methodologies for the synthesis of **1,3-dimethoxybenzene** and some of its characteristic reactions.

# Synthesis of 1,3-Dimethoxybenzene via Williamson Ether Synthesis

This protocol describes the methylation of resorcinol to yield **1,3-dimethoxybenzene**.

#### Reaction:

Caption: Electrophilic Bromination of **1,3-Dimethoxybenzene**.

#### Materials:

#### • 1,3-Dimethoxybenzene

- A suitable brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine in a solvent like acetic acid)
- A suitable solvent (e.g., acetic acid, dichloromethane)



General Procedure (Conceptual - specific conditions may vary):

- Dissolve **1,3-dimethoxybenzene** in a suitable solvent in a reaction flask.
- Cool the mixture in an ice bath.
- Slowly add the brominating agent to the stirred solution.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench the reaction with a reducing agent if necessary (e.g., sodium thiosulfate solution to remove excess bromine).
- Extract the product with an organic solvent.
- Wash the organic layer with water and brine, then dry over an anhydrous salt.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by crystallization or column chromatography.

## **Friedel-Crafts Acylation**

This protocol outlines a general procedure for the Friedel-Crafts acylation of **1,3-dimethoxybenzene**.

#### Materials:

- **1,3-Dimethoxybenzene** (0.05 mole)
- 3-Ethoxypropionic acid (0.05 mole)
- Polyphosphoric acid (PPA) (prepared from 35 g of phosphorus pentoxide and 15 ml of orthophosphoric acid)
- Benzene
- Saturated aqueous sodium bicarbonate

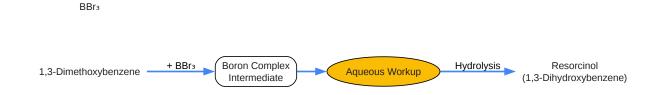


#### Procedure:

- Add a mixture of 1,3-dimethoxybenzene (6.9 g, 0.05 mole) and 3-ethoxypropionic acid (5.9 g, 0.05 mole) in one lot to PPA at 40°C.
- Stir the mixture vigorously for 3-5 minutes.
- Decompose the pale-red viscous reaction mixture with ice-cold water.
- Extract the resulting oily organic material with benzene.
- Wash the benzene extract successively with water, saturated aqueous sodium bicarbonate, and water.
- Dry the benzene extract and remove the solvent.
- The resulting product can be purified by chromatography on alumina.

## Ether Cleavage with Boron Tribromide (BBr3)

This protocol describes the cleavage of the methyl ether groups of **1,3-dimethoxybenzene** to yield the corresponding diol.



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Caption: Ether Cleavage of 1,3-Dimethoxybenzene using BBr3.

#### Materials:

• 1-Bromo-3,5-dimethoxybenzene (as an example substrate) (19.4 mmol)



- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) (30 mL)
- Boron tribromide (BBr<sub>3</sub>) (1 M in CH<sub>2</sub>Cl<sub>2</sub>, 17.0 mmol)
- Water

#### Procedure:

- Dissolve 1-bromo-3,5-dimethoxybenzene (4.23 g, 19.4 mmol) in CH<sub>2</sub>Cl<sub>2</sub> (30 mL) under an argon atmosphere and cool to -78 °C.
- Add BBr<sub>3</sub> (1 M in CH<sub>2</sub>Cl<sub>2</sub>, 17 mL, 17.0 mmol) dropwise.
- Stir the mixture for 18 hours while allowing the temperature to rise to room temperature.
- Cool the mixture back to -78 °C and slowly add water (40 mL).
- Warm the mixture to room temperature and continue stirring until the phases clear.
- Separate the layers and extract the aqueous phase with an organic solvent.
- Combine the organic layers, wash, dry, and concentrate to obtain the product.

## **Spectral Data**

The following is a summary of the characteristic spectral data for **1,3-dimethoxybenzene**.

## **Table 3: Spectral Data of 1,3-Dimethoxybenzene**



Technique	Characteristic Peaks / Shifts	Reference(s)
¹H NMR (CDCl₃)	δ (ppm): ~7.15 (t, 1H, Ar-H), ~6.45 (d, 2H, Ar-H), ~6.40 (t, 1H, Ar-H), ~3.75 (s, 6H, - OCH <sub>3</sub> )	
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ (ppm): ~161.0, ~129.7, ~106.6, ~102.3, ~55.3	
Infrared (IR)	(cm <sup>-1</sup> ): ~3000 (Ar C-H stretch), ~2950, 2830 (C-H stretch of CH <sub>3</sub> ), ~1600, 1470 (Ar C=C stretch), ~1290, 1160 (Ar-O-C stretch), ~1050 (O-CH <sub>3</sub> stretch)	_
Mass Spectrometry (MS)	m/z: 138 (M+), 123, 107, 95, 77	-

## Safety and Handling

**1,3-Dimethoxybenzene** is a combustible liquid and vapor. It can cause eye, skin, and respiratory tract irritation. It may also cause central nervous system depression. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. Keep away from heat, sparks, and open flames.

#### Conclusion

**1,3-Dimethoxybenzene** is a valuable aromatic compound with well-defined physical, chemical, and spectral properties. Its synthesis from resorcinol is a standard laboratory procedure, and its reactivity, particularly in electrophilic aromatic substitution and ether cleavage reactions, makes it a useful intermediate in the synthesis of more complex molecules. The detailed protocols and data presented in this guide are intended to facilitate its use in research and development, particularly in the fields of organic synthesis and medicinal chemistry.



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#### References

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